molecular formula C26H31N3O2S B2546288 N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide CAS No. 887206-83-9

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide

Cat. No. B2546288
M. Wt: 449.61
InChI Key: QGFLNGCVAWSCID-UHFFFAOYSA-N
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Description

The compound "N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide" is a derivative of benzamide-based ligands that have been studied for their affinity and selectivity towards various receptors, including dopamine and melanocortin receptors. These compounds are characterized by a piperazine ring attached to a benzamide moiety and have shown potential in pharmacological applications due to their receptor binding properties.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a piperazine ring linked to a benzamide structure. For instance, a series of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment were synthesized and tested for their binding affinities, indicating a structured approach to creating these ligands . Another example includes the synthesis of piperazinebenzylamines with a specific N-(1-methoxy-2-propyl) side chain, demonstrating the versatility in modifying the side chains to achieve selectivity and potency for targeted receptors .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their binding affinity and selectivity. Structural modifications, such as changes to the amide bond or the alkyl chain length, can significantly impact the receptor affinity. For example, modifications on the amide bond and the alkyl chain of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide resulted in decreased dopamine D4 receptor affinity . This suggests that the molecular structure of the compound would be critical in determining its pharmacological profile.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are essential for achieving the desired pharmacological properties. The ring opening of phthalimide derivatives to form 2-hydroxymethylbenzamides is an example of a chemical reaction used to create analogs with anti-inflammatory and analgesic activities . Such reactions are indicative of the methods used to derive a variety of related compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties, such as lipophilicity, are important for the compound's ability to penetrate the brain and bind to the receptors with low nonspecific binding. Compounds with logP values in the range of 2.37-2.55 showed desirable characteristics for brain penetration . The physical and chemical properties of the compound would need to be optimized to ensure effective interaction with the target receptors while minimizing off-target effects.

Scientific Research Applications

Receptor Binding and Selectivity

  • The compound's structural modifications have led to improved binding affinity for the D(3) receptor, with some derivatives showing high affinity and selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors. This makes it a potential candidate for the development of new dopamine receptor ligands, contributing to the study of dopamine-related disorders (Leopoldo et al., 2002).

PET Imaging Applications

  • Some derivatives of the compound are valuable candidates for positron emission tomography (PET) imaging due to their affinity values, lipophilicity properties, and the feasibility of labeling with carbon-11 at the O-methyl position. This application is significant for the non-invasive study of receptor systems in vivo, providing insights into various neurological disorders (Leopoldo et al., 2002).

Potential Brain Imaging Agent

  • The synthesis and characterization of a 2-methoxyphenylpiperazine derivative labeled with fluorine-18 have shown it to be a potential brain imaging agent for PET. The compound's brain uptake and brain-to-blood ratio suggest its utility in neuroimaging studies, aiding in the understanding of brain function and the diagnosis of neurological conditions (Mou et al., 2009).

Dual Action Antidepressant Properties

  • Research on benzothiophene derivatives, including compounds with substituents similar to the subject compound, has identified potential dual-action antidepressants. These derivatives show good in vitro affinity for the 5-HT1A receptor and serotonin reuptake inhibition, indicating their promise in developing new treatments for depression (Orus et al., 2002).

properties

IUPAC Name

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-19-8-6-9-21(18-19)26(30)27-20(2)25(24-12-7-17-32-24)29-15-13-28(14-16-29)22-10-4-5-11-23(22)31-3/h4-12,17-18,20,25H,13-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFLNGCVAWSCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide

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